Ciprofloxacin+dexamethasone
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Overview
Description
Ciprofloxacin and dexamethasone is a combination medication that includes ciprofloxacin, a synthetic broad-spectrum antibacterial agent, and dexamethasone, an anti-inflammatory corticosteroid. This combination is primarily used in the form of ear drops to treat infections such as acute otitis media and acute otitis externa . Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis, while dexamethasone helps reduce inflammation associated with bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve cyclization, fluorination, and piperazine substitution . Dexamethasone is synthesized from prednisolone through a series of reactions including fluorination and hydroxylation .
Industrial Production Methods
In industrial settings, ciprofloxacin and dexamethasone are produced using high-performance liquid chromatography (HPLC) for simultaneous determination and quality control . The production involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Ciprofloxacin and dexamethasone undergo various chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized to form quinolone derivatives.
Reduction: Dexamethasone can undergo reduction reactions to form its corresponding alcohol derivatives.
Substitution: Both compounds can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
Oxidation: Quinolone derivatives from ciprofloxacin.
Reduction: Alcohol derivatives from dexamethasone.
Substitution: Halogenated and alkylated derivatives of both compounds.
Scientific Research Applications
Ciprofloxacin and dexamethasone have extensive applications in scientific research:
Mechanism of Action
Ciprofloxacin
Ciprofloxacin functions as a bactericide by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death .
Dexamethasone
Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and mediators . This reduces inflammation and immune responses associated with bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Neomycin/Polymyxin B/Hydrocortisone: Another combination used for otic infections, but with different antibacterial and anti-inflammatory agents.
Ofloxacin: A fluoroquinolone antibiotic similar to ciprofloxacin but used alone without a corticosteroid.
Prednisolone: A corticosteroid similar to dexamethasone but with different potency and pharmacokinetics.
Uniqueness
Ciprofloxacin and dexamethasone combination is unique due to its dual action of antibacterial and anti-inflammatory effects, providing comprehensive treatment for bacterial infections with associated inflammation . This combination has shown superior efficacy in reducing pain and inflammation compared to other similar compounds .
Properties
Molecular Formula |
C39H47F2N3O8 |
---|---|
Molecular Weight |
723.8 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24) |
InChI Key |
NTRHYMXQWWPZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Origin of Product |
United States |
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